molecular formula C43H56O4 B1217850 Oracon CAS No. 8015-19-8

Oracon

Cat. No.: B1217850
CAS No.: 8015-19-8
M. Wt: 636.9 g/mol
InChI Key: KKVNENSFUWDQCF-BWHNGHDOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oracon is a sequential oral contraceptive (SOC) that was primarily used in the 1970s. It contains 0.1 mg ethinyl estradiol (a potent synthetic estrogen) for 16 days, followed by 0.1 mg ethinyl estradiol + 25 mg dimethisterone (a progestogen) for 5 days per cycle . This extended estrogen-only phase distinguishes it from other SOCs, which typically use shorter estrogen-only periods (14–15 days) and lower estrogen doses (e.g., 0.08 mg megestrol acetate) . This compound was discontinued in 1976 due to its association with endometrial hyperplasia and cancer risk in long-term users, particularly among young women with oligomenorrhea .

Properties

CAS No.

8015-19-8

Molecular Formula

C43H56O4

Molecular Weight

636.9 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol;(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32O2.C20H24O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h14-15,17-19,25H,6-8,10-13H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,17+,18-,19-,21+,22-,23-;16-,17-,18+,19+,20+/m01/s1

InChI Key

KKVNENSFUWDQCF-BWHNGHDOSA-N

SMILES

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Synonyms

Oracon

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Components of Oracon vs. Other Sequential Oral Contraceptives (SOCs)

Compound Estrogen Dose (Ethinyl Estradiol) Progestogen Type Estrogen-Only Phase Duration Risk Profile
This compound 0.1 mg/day Dimethisterone (25 mg) 16 days High endometrial cancer risk
Other SOCs* 0.08 mg/day Megestrol acetate 14–15 days Lower/no significant risk
Combined OCs 0.05–0.1 mg/day Norethindrone, etc. 0 days (continuous estrogen + progestogen) Protective against endometrial cancer

*Examples include "this compound 28" and other formulations using megestrol acetate.

Key Differences:

Estrogen Potency : this compound’s estrogen dose (0.1 mg ethinyl estradiol) is 25 times more potent than diethylstilbestrol and higher than other SOCs, contributing to prolonged endometrial stimulation and hyperplasia .

Progestogen Weakness: Dimethisterone, used in this compound, is a weaker progestogen compared to megestrol acetate or norethindrone in combined OCs, reducing its ability to counteract estrogen-induced endometrial proliferation .

Regimen Structure: The 16-day estrogen-only phase in this compound (vs. 14–15 days in other SOCs) exacerbates endometrial exposure to unopposed estrogen, a known carcinogenic factor .

Clinical Outcomes

Table 2: Risk of Endometrial Abnormalities

Study This compound Users (%) Other SOCs Users (%) Combined OC Users (%) Notes
Lyon & Frisch (1976) 58% (7/12) Not studied Not studied 7/12 this compound users developed adenomatous hyperplasia; 2 cases were severe
Henderson et al. Significant risk increase No significant risk Reduced risk This compound’s risk attributed to high estrogen and weak progestogen
  • Cervical Dysplasia: Two this compound users developed abnormal cervical cytology (severe dysplasia), suggesting systemic hormonal imbalance .

Systemic Effects

  • Blood Coagulation: After 5 years of use, this compound increased fibrinogen levels and erythrocyte sedimentation rates, comparable to effects seen with high-dose megestrol acetate (1 mg/day) .
  • Immune Response : this compound elevated Candida albicans antibody titres (118 ± 15 vs. 34 ± 19 in follicular-phase controls), linked to progesterone and estradiol surges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.